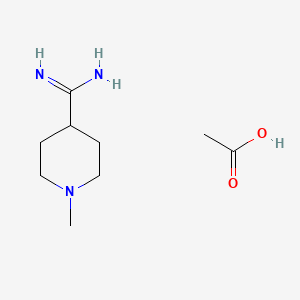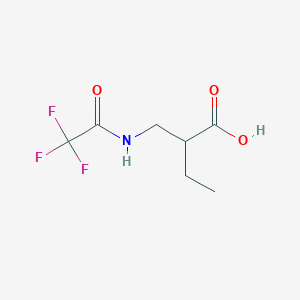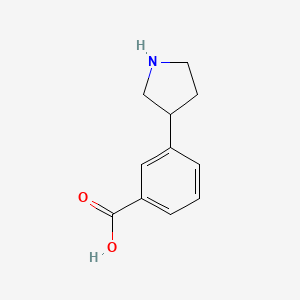
3-(Pyrrolidin-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-3-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with a pyrrolidine ring at the third position. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . The resulting pyrrolidine can then be functionalized to introduce the benzoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and efficiency .
化学反应分析
Types of Reactions: 3-(Pyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinones.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Pyrrolidinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
科学研究应用
3-(Pyrrolidin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis.
Uniqueness: 3-(Pyrrolidin-3-yl)benzoic acid is unique due to the specific positioning of the pyrrolidine ring on the benzoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
3-pyrrolidin-3-ylbenzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-3-1-2-8(6-9)10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2,(H,13,14) |
InChI 键 |
VDWNGJYDHIGUNR-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CC(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13500203.png)
![3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13500208.png)

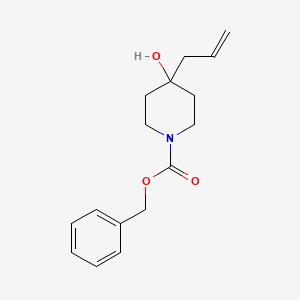
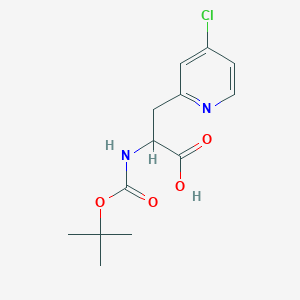

![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
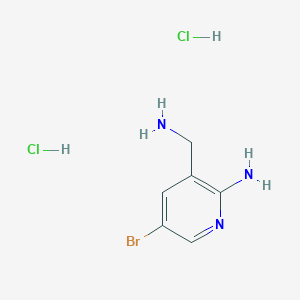
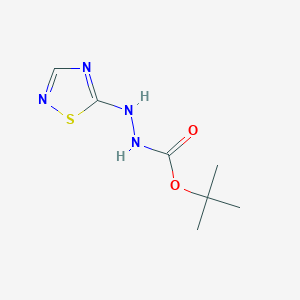
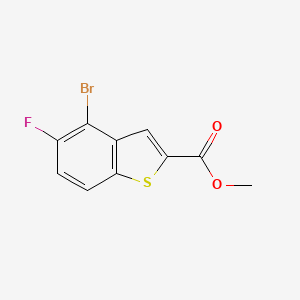
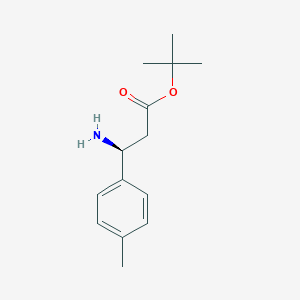
![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)
